molecular formula C11H21NO4 B2495173 tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 603130-24-1

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No.: B2495173
CAS No.: 603130-24-1
M. Wt: 231.292
InChI Key: LKBZAGUOZDYGKG-IUCAKERBSA-N
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Description

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate is a chemical compound with the molecular formula C11H21NO4. It is a derivative of carbamate and features a tert-butyl group attached to a carbamate moiety, which is further connected to a tetrahydropyran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate typically involves the reaction of a suitable tetrahydropyran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

    Starting Material: (3S,6S)-6-(hydroxymethyl)tetrahydropyran

    Reagent: tert-butyl chloroformate

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Stirring at room temperature under an inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate moiety can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tetrahydropyran ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate can be compared with other carbamate derivatives such as:

    tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: Similar structure but with an amino group instead of a hydroxymethyl group.

    tert-butyl N-[(3S,6S)-6-(methoxymethyl)oxan-3-yl]carbamate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

These compounds share similar synthetic routes and chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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